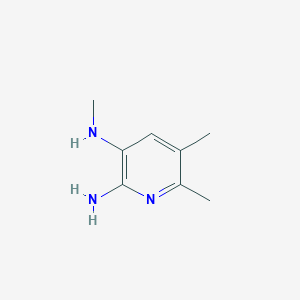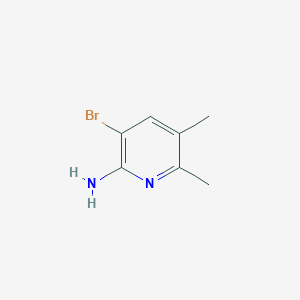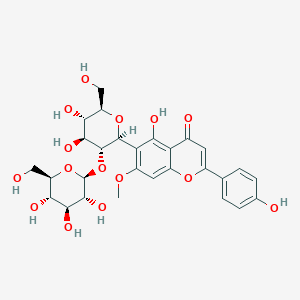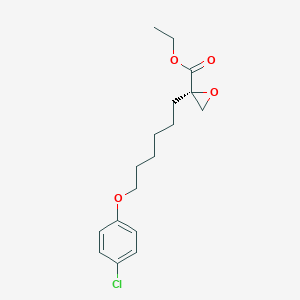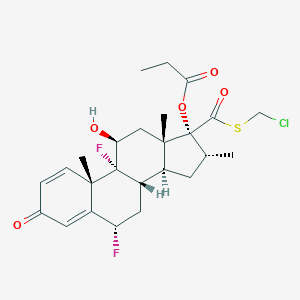
Propionate de cloticasone
Vue d'ensemble
Description
Le propionate de cloticasone est un glucocorticoïde synthétique utilisé principalement pour ses propriétés anti-inflammatoires et immunosuppressives. Il est couramment utilisé dans le traitement de diverses affections inflammatoires, notamment l'asthme, la rhinite allergique et les dermatoses. Ce composé est connu pour sa forte puissance et son absorption systémique minimale, ce qui en fait une option de traitement efficace avec moins d'effets secondaires par rapport à d'autres corticostéroïdes .
Applications De Recherche Scientifique
Cloticasone propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in clinical trials for the treatment of asthma, allergic rhinitis, and skin conditions.
Industry: Utilized in the formulation of pharmaceutical products, including inhalers, nasal sprays, and topical creams
Mécanisme D'action
Target of Action
Cloticasone propionate, also known as Fluticasone propionate, is a synthetic glucocorticoid . It primarily targets glucocorticoid receptors , which play a crucial role in regulating inflammation in the body.
Mode of Action
Fluticasone propionate works by activating glucocorticoid receptors and inhibiting lung eosinophilia . This interaction results in the suppression of various cell types and mediators of inflammation .
Biochemical Pathways
Fluticasone propionate affects the biochemical pathways related to inflammation. It may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Pharmacokinetics
Fluticasone propionate has a bioavailability of 0.51% when administered intranasally . It is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of fluticasone propionate is approximately 10 hours , and it is excreted through the kidneys . These ADME properties impact the bioavailability of the drug, influencing its therapeutic effects.
Result of Action
The activation of glucocorticoid receptors by fluticasone propionate leads to a decrease in inflammation. This results in relief from symptoms associated with conditions like asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis . In vitro tests have shown that fluticasone propionate can influence the behavior of respiratory tract bacteria, including altering the expression of several bacterial genes .
Action Environment
The action of fluticasone propionate can be influenced by various environmental factors. For instance, the operating conditions (such as speed and mixing time), the size of the carrier, and the storage conditions can affect the interaction between the drug and its targets, thereby influencing its efficacy . Additionally, higher humidity can increase the adhesion of the drug to the carrier, reducing its dispersion and potentially decreasing its efficacy .
Analyse Biochimique
Biochemical Properties
Cloticasone propionate interacts with various biomolecules, primarily the glucocorticoid receptor . Upon binding to the glucocorticoid receptor, it exerts its anti-inflammatory and vasoconstrictive effects .
Cellular Effects
Cloticasone propionate affects various types of cells and cellular processes. It influences cell function by decreasing inflammation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cloticasone propionate involves its binding to the glucocorticoid receptor . This binding results in the activation of the receptor, leading to changes in gene expression . It also inhibits lung eosinophilia in rats .
Temporal Effects in Laboratory Settings
The effects of Cloticasone propionate change over time in laboratory settings. It has been observed that the drug’s effects on peak expiratory flow (PEF) were significantly higher after 1 day of treatment .
Dosage Effects in Animal Models
The effects of Cloticasone propionate vary with different dosages in animal models. A study on feline asthma showed that different dosages of the drug reduced airway eosinophilia by 74%, 82%, or 81%, respectively .
Metabolic Pathways
Cloticasone propionate is involved in metabolic pathways that are mediated by the liver enzyme CYP3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .
Transport and Distribution
Cloticasone propionate is transported and distributed within cells and tissues. The volume of distribution of intravenous Cloticasone propionate is 4.2L/kg .
Subcellular Localization
As a glucocorticoid, it is known to primarily act in the cytoplasm of cells where it binds to the glucocorticoid receptor . This receptor-ligand complex then translocates to the nucleus, influencing gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du propionate de cloticasone implique plusieurs étapes, à partir d'un squelette stéroïdien. Une méthode courante implique l'utilisation de la flumethasone comme matière de départ. La synthèse se déroule en plusieurs étapes clés, notamment la fluoration, l'acylation et l'estérification . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de this compound utilise souvent la chromatographie liquide haute performance (HPLC) pour la purification du produit final. Le processus implique l'utilisation de colonnes en acier inoxydable remplies de gel de silice octadécylsilyle et d'une phase mobile composée d'une solution tampon et d'acétonitrile . Cette méthode garantit la séparation et la quantification du this compound avec une grande précision et exactitude.
Analyse Des Réactions Chimiques
Types de réactions
Le propionate de cloticasone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés d'acides carboxyliques.
Réduction : Les réactions de réduction peuvent convertir les groupes cétones en alcools.
Substitution : Les atomes d'halogène dans la molécule peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Des réactifs nucléophiles tels que le méthylate de sodium et le tert-butylate de potassium sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, tels que des acides carboxyliques, des alcools et des stéroïdes substitués .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions et les mécanismes stéroïdiens.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l'expression génique.
Médecine : Largement utilisé dans les essais cliniques pour le traitement de l'asthme, de la rhinite allergique et des affections cutanées.
Industrie : Utilisé dans la formulation de produits pharmaceutiques, notamment les inhalateurs, les sprays nasaux et les crèmes topiques
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme. Cette liaison conduit à la translocation du complexe récepteur-ligand dans le noyau, où il interagit avec des séquences d'ADN spécifiques pour réguler l'expression génique. Le composé inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation et les réponses immunitaires .
Comparaison Avec Des Composés Similaires
Composés similaires
- Propionate de fluticasone
- Budésonide
- Dipropionate de béclométhasone
- Furoate de mométasone
Comparaison
Le propionate de cloticasone est unique en raison de sa forte puissance et de son absorption systémique minimale. Comparé au propionate de fluticasone, il a un mécanisme d'action similaire mais peut offrir une meilleure biodisponibilité et moins d'effets secondaires. La budésonide et le dipropionate de béclométhasone sont également des corticostéroïdes efficaces mais peuvent nécessiter des doses plus élevées pour atteindre les mêmes effets thérapeutiques. Le furoate de mométasone est un autre corticostéroïde puissant ayant des applications similaires mais différant par son profil pharmacocinétique .
Propriétés
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLBCBPGBUAVJQ-CENSZEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80486-69-7 | |
| Record name | Cloticasone propionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080486697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLOTICASONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633N8637G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


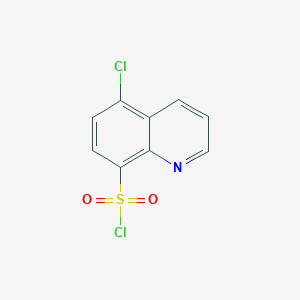
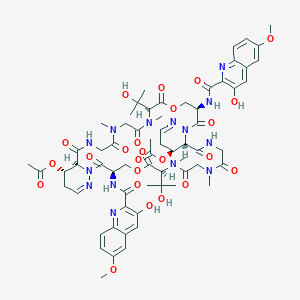
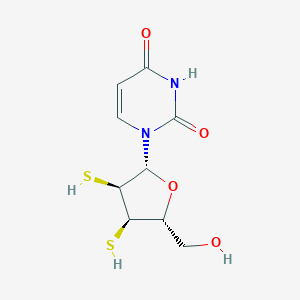
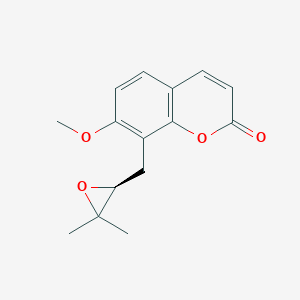
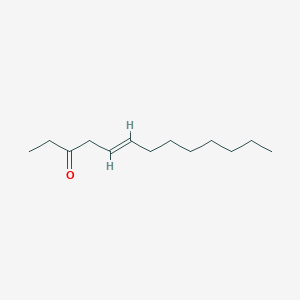

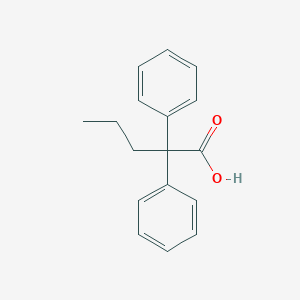
![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)
